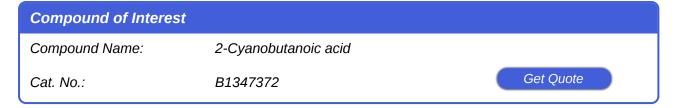


An In-depth Technical Guide to the Physical Properties of 2-Cyanobutanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of **2- Cyanobutanoic acid**, a bifunctional organic compound of interest in synthetic and biological chemistry.[1] The data presented herein has been compiled from various chemical databases and is supplemented with detailed experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

2-Cyanobutanoic acid, with the CAS number 51789-75-4, is an organic compound featuring a four-carbon chain with a carboxylic acid group at one end and a cyano group at the second carbon position.[1][2] This structure imparts specific chemical reactivity and physical properties to the molecule.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of **2- Cyanobutanoic acid**.



Property	Value	Source
IUPAC Name	2-cyanobutanoic acid	[1]
CAS Number	51789-75-4	[1][2]
Molecular Formula	C5H7NO2	[1][2]
Molecular Weight	113.116 g/mol	[2]
Boiling Point	266.4 °C at 760 mmHg	[2]
Density	1.137 g/cm ³	[2]
pKa (Predicted)	2.56 ± 0.10	[2]
Flash Point	114.9 °C	[2]
Vapor Pressure	0.0025 mmHg at 25°C	[2]
LogP	0.62078	[2]
Canonical SMILES	CCC(C#N)C(=O)O	[1][2]
InChI Key	XNINAOUGJUYOQX- UHFFFAOYSA-N	[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the primary physical properties of organic compounds like **2-Cyanobutanoic acid**.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid.[3] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3][4] Impurities tend to lower and broaden the melting point range.[3][5]

- Methodology (Capillary Method):
 - A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[6]



- The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with oil) or a melting point apparatus (like a Mel-Temp).[3][5]
- The sample is heated slowly, at a rate of about 2°C per minute, to ensure uniform temperature distribution.[3]
- The temperatures at which melting begins and is complete are recorded as the melting point range.[3][6]
- An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[3]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a crucial physical property for characterizing and purifying volatile liquids.[8]

- Methodology (Capillary Method):
 - A small amount of the liquid is placed in a fusion tube.
 - A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9][10]
 - The setup, along with a thermometer, is heated slowly and uniformly in a heating block or Thiele tube.[9]
 - As the liquid heats, trapped air will exit the capillary tube.[11] The temperature at which a
 rapid and continuous stream of bubbles emerges from the capillary is noted.[9]
 - The apparatus is then allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

3. pKa Determination

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid in solution.[12]



- Methodology (Titration):
 - A solution of the acid with a known concentration is prepared.
 - A strong base of known concentration is slowly added to the acid solution.
 - The pH of the solution is monitored throughout the titration using a pH meter.[12]
 - The data is plotted as pH versus the volume of base added, generating a titration curve.
 - The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[13]
- Methodology (Spectroscopy):
 - UV-Vis or NMR spectroscopy can be used to monitor changes in the absorbance or chemical shifts of the compound as a function of pH.[12][13]
 - A series of solutions with different pH values are prepared.
 - The spectrum of the compound is recorded for each solution.
 - The changes in the spectra reflect the ratio of the protonated and deprotonated forms of the molecule.
 - Plotting the spectral data against pH yields a sigmoid curve, from which the pKa at the inflection point can be determined.[13]

4. Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the molecular size of a compound.[14]

- Methodology (Qualitative):
 - A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[14]
 - A small volume of the solvent (e.g., 0.75 mL) is added in portions.[14]



- The test tube is shaken vigorously after each addition.[14][15]
- The compound is classified as soluble if it dissolves completely, insoluble if none of it dissolves, or partially soluble if a significant amount dissolves.[15]
- This process is repeated with a variety of solvents of different polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[14]

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of an unknown organic compound.

Caption: General workflow for determining the physical properties of an organic compound.

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